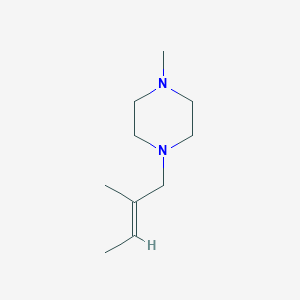![molecular formula C14H10N4O2S B5794990 4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)
4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a benzoic acid moiety.
作用机制
The mechanism of action of MPB is not fully understood, but it is believed to act as a thiol-reactive compound. MPB has been shown to react with cysteine residues in proteins, which can lead to changes in protein function and activity. Additionally, MPB has been shown to inhibit the activity of specific enzymes, such as caspases and proteases.
Biochemical and Physiological Effects:
MPB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPB can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain fungal and bacterial strains. MPB has also been shown to alter the activity of specific enzymes and proteins, which can affect cellular processes such as signaling pathways and gene expression.
实验室实验的优点和局限性
One of the main advantages of using MPB in lab experiments is its versatility. MPB can be used in a wide range of applications, from medicinal chemistry to materials science. Additionally, MPB is a relatively stable compound that can be easily synthesized in the lab. However, one limitation of using MPB is its potential toxicity. MPB has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on MPB. One area of interest is the development of novel MPB-based compounds with improved efficacy and specificity for certain applications. Additionally, further studies are needed to fully understand the mechanism of action of MPB and its effects on cellular processes. Finally, the potential use of MPB in clinical applications, such as cancer therapy, warrants further investigation.
合成方法
The synthesis of MPB involves a multi-step process that includes the reaction of 4-bromo-1,2-phenylenediamine with sodium azide to form 4-azido-1,2-phenylenediamine. This intermediate is then reacted with 4-pyridinylboronic acid to form 4-(4-pyridinyl)-1,2-phenylenediamine. Finally, the reaction of this intermediate with 2-chloro-5-mercaptobenzoic acid leads to the formation of MPB.
科学研究应用
MPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MPB has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, MPB has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, MPB has been utilized as a building block for the synthesis of novel polymers and materials.
属性
IUPAC Name |
4-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-13(20)10-1-3-11(4-2-10)18-12(16-17-14(18)21)9-5-7-15-8-6-9/h1-8H,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKJRJYGYKEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)


![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)

![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)

